molecular formula C13H20O4 B1597794 Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate CAS No. 27871-89-2

Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate

Cat. No. B1597794
CAS RN: 27871-89-2
M. Wt: 240.29 g/mol
InChI Key: FETWVVHGLAIOOR-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate” is a chemical compound with the molecular formula C13H20O4 . It has an average mass of 240.296 Da and a monoisotopic mass of 240.136154 Da .


Physical And Chemical Properties Analysis

“Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate” has a predicted density of 1.112±0.06 g/cm3 . The boiling point is predicted to be 349.2±42.0 °C .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate is a compound with diverse synthesis and chemical properties. It has been identified as a component in the synthesis of other complex organic molecules. For instance, Richardson et al. (2007) developed a synthesis method for methyl 1-hydroxy-6-oxo-2-cyclohexenecarboxylate, a component of salicortin and tremulacin, which indicates the potential of methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate in natural product synthesis and organic chemistry (Richardson, Chen, & Snider, 2007).

Applications in Medicinal Chemistry

In medicinal chemistry, various derivatives of this compound have been explored for their potential in drug development. For example, Kubicki et al. (2000) investigated the crystal structures of anticonvulsant enaminones derived from a similar compound, highlighting its relevance in the design of neurological drugs (Kubicki, Bassyouni, & Codding, 2000).

Role in Organic Synthesis

The compound plays a crucial role in organic synthesis. Gein et al. (2010) synthesized a series of derivatives, demonstrating its versatility in the creation of novel organic compounds with potential applications in various fields, including pharmaceuticals (Gein, Vagapov, Nosova, Voronina, Vakhrin, & Kriven’ko, 2010).

Safety and Hazards

When handling “Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate”, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-3-4-5-6-9-7-10(14)8-11(15)12(9)13(16)17-2/h8-9,12,15H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETWVVHGLAIOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CC(=O)C=C(C1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382857
Record name methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate

CAS RN

27871-89-2
Record name methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of sodium methoxide (32.4 g, 0.60 mol) and dimethyl malonate (90 g, 0.68 mol) in 230 mL of anhydrous methanol was added portion wise 75 g (0.48 mol) of 90% 3-nonen-2-one. The reaction mixture was then refluxed for 3 h under N2 and allowed to cool to room temperature. The solvent was distilled under reduced pressure and the residue dissolved in 350 mL of water. The slurry of white crystals and the almost clear solution was extracted thrice with 80 mL of chloroform. The aqueous layer was acidified to pH 4 with concentrated HCl and the white precipitate that formed was allowed to stand overnight prior to filtration. The crystals were dried at 50° C. under high vacuum for 5 hours to yield 106.5 g (0.4416 mol) (92%) of methyl 6-n-Pentyl-2-hydroxy-4-oxo-cyclohex-2-ene-1-carboxylate (mp 96-98 C). The product was recrystallized using a mixture of petroleum ether:ethyl acetate (9:1), and gave 94 g of pure methyl 6-n-Pentyl-2-hydroxy-4-oxo-cyclohex-2-ene-1-carboxylate (melting point of 98-100 C).
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate
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Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate
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Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate
Reactant of Route 6
Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate

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